molecular formula C10H9ClN2O2 B11885280 3-(1H-Imidazol-2-yl)benzoic acid hydrochloride

3-(1H-Imidazol-2-yl)benzoic acid hydrochloride

Cat. No.: B11885280
M. Wt: 224.64 g/mol
InChI Key: GCZKLUIJZMEWSJ-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-2-yl)benzoic acid hydrochloride is a compound that features an imidazole ring attached to a benzoic acid moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-2-yl)benzoic acid hydrochloride typically involves the formation of the imidazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-2-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can yield halogenated imidazole derivatives.

Scientific Research Applications

3-(1H-Imidazol-2-yl)benzoic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-2-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-1-yl)benzoic acid
  • 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid
  • 2-(1H-Imidazol-1-ylmethyl)benzoic acid

Uniqueness

3-(1H-Imidazol-2-yl)benzoic acid hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

3-(1H-imidazol-2-yl)benzoic acid;hydrochloride

InChI

InChI=1S/C10H8N2O2.ClH/c13-10(14)8-3-1-2-7(6-8)9-11-4-5-12-9;/h1-6H,(H,11,12)(H,13,14);1H

InChI Key

GCZKLUIJZMEWSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=CN2.Cl

Origin of Product

United States

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